UGM-IN-2
Description
Significance of Galactofuranose in Microbial Pathogenesis
Galactofuranose (Galf), a five-membered ring isomer of galactose, holds considerable significance in the context of microbial pathogenesis. Unlike the ubiquitous galactopyranose (Galp) found in both mammals and microbes, Galf is notably absent from mammalian glycans zhanggroup.orgnih.govchem960.comnih.gov. This distinct distribution underscores its potential as a selective target for antimicrobial intervention.
Galf is a critical structural component of the cell wall and various glycoconjugates in a wide range of pathogenic microorganisms wikipedia.orgzhanggroup.orggenome.jpnih.govuni.lunih.govonul.worksguidetopharmacology.orgnih.gov. In bacteria, particularly mycobacteria, Galf is an essential constituent of arabinogalactan (B145846), a key polymer linking the peptidoglycan layer to the mycolic acid layer, which is vital for cell wall integrity and survival uni.luchem960.com. In fungi, Galf is found in cell wall polysaccharides like galactomannan (B225805), contributing to cell wall structure, integrity, and interactions with the host environment onul.worksguidetopharmacology.orgnih.gov. Protozoan parasites incorporate Galf into surface glycoconjugates that play roles in host-pathogen interactions and virulence zhanggroup.orgnih.gov. The incorporation of Galf into these essential structures highlights its fundamental role in microbial physiology and pathogenesis.
Galf and the enzyme UGM responsible for its biosynthesis are distributed across a variety of important human pathogens, including bacteria, fungi, and protozoa wikipedia.orgzhanggroup.orguni.luchem960.comnih.govonul.works.
Key examples include:
Mycobacterium tuberculosis: The causative agent of tuberculosis, where Galf is a vital component of the arabinogalactan layer of the cell wall uni.luchem960.com. UGM is considered essential for the growth and viability of M. tuberculosis wikipedia.orgzhanggroup.org.
Trypanosoma cruzi: The parasite responsible for Chagas disease, which incorporates Galf into its surface glycoconjugates involved in host cell recognition and invasion zhanggroup.org.
Aspergillus fumigatus: A major opportunistic fungal pathogen causing aspergillosis, where Galf is found in cell wall galactomannan and contributes to cell wall integrity and virulence nih.govonul.works.
Other pathogens known to possess UGM and Galf-containing structures include Leishmania major (leishmaniasis), Klebsiella pneumoniae (various infections), and certain nematodes (parasitic worms) wikipedia.orgzhanggroup.orgchem960.comnih.gov.
Historical Context of UGM Research and Inhibitor Discovery Efforts
The study of galactofuranose dates back several decades, with the identification of Galf in microbial polysaccharides chem960.com. The enzyme responsible for its synthesis, UDP-galactopyranose mutase, was later discovered, clarifying the biosynthetic pathway chem960.comonul.works. The recognition of Galf's absence in mammals and its presence in pathogens spurred interest in UGM as a potential drug target.
Early inhibitor discovery efforts often focused on substrate analogs, molecules designed to mimic the structure of UDP-Galp or UDP-Galf wikipedia.org. However, the development of potent and selective inhibitors has presented challenges wikipedia.orggenome.jp.
More recent approaches have involved high-throughput screening and structure-based drug design to identify novel chemical scaffolds that can inhibit UGM activity wikipedia.org. These efforts have led to the identification of various classes of UGM inhibitors, including 2-aminothiazoles and triazolothiadiazines, which have shown activity against UGM in vitro and, in some cases, demonstrated antimycobacterial activity wikipedia.org. Research continues to explore different chemical series and binding modes, including allosteric sites, to improve inhibitor potency, selectivity, and pharmacokinetic properties wikipedia.org. Structural studies of UGM from different organisms, often in complex with inhibitors, provide valuable insights into the enzyme's active site and conformational flexibility, guiding the design of next-generation inhibitors wikipedia.org.
While significant progress has been made in identifying and characterizing UGM inhibitors, the specific chemical compound "UGM-IN-2" was not found in the consulted scientific literature. Research in this field is ongoing, with various compounds and chemical series being investigated for their potential as UGM inhibitors and antimicrobial agents.
Properties
CAS No. |
1027102-49-3 |
|---|---|
Molecular Formula |
C18H13Cl2IN2O2S |
Molecular Weight |
519.17 |
IUPAC Name |
2-[4-(2,4-Dichloro-phenyl)-thiazol-2-ylamino]-3-(4-iodo-phenyl)-propionic acid |
InChI |
InChI=1S/C18H13Cl2IN2O2S/c19-11-3-6-13(14(20)8-11)16-9-26-18(23-16)22-15(17(24)25)7-10-1-4-12(21)5-2-10/h1-6,8-9,15H,7H2,(H,22,23)(H,24,25) |
InChI Key |
NKSSGZVAKZWFBT-UHFFFAOYSA-N |
SMILES |
O=C(O)C(NC1=NC(C2=CC=C(Cl)C=C2Cl)=CS1)CC3=CC=C(I)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UGM-IN-2; UGM IN 2; UGMIN2; UGM inhibitor-2; UGM inhibitor 2; |
Origin of Product |
United States |
Molecular and Enzymatic Mechanisms of Udp Galactopyranose Mutase
Catalytic Interconversion of UDP-Galp and UDP-Galf
The fundamental reaction catalyzed by UGM is the interconversion between the pyranose and furanose forms of UDP-galactose. nih.gov This isomerization is a critical step as it provides the sole precursor, UDP-Galf, for the biosynthesis of Galf-containing glycoconjugates in various pathogenic organisms. nih.govnih.gov The equilibrium of this reaction favors the pyranose form, UDP-Galp, with a ratio of approximately 11:1, which is attributed to the higher ring strain associated with the furanose configuration. nih.gov
The catalytic process is initiated by the binding of the substrate, UDP-Galp, to the active site of the enzyme. nih.gov Structural studies have revealed that the binding of the ligand induces conformational changes in the enzyme, leading to the closure of the active site. researchgate.net This positions the substrate optimally for the subsequent chemical steps. researchgate.net The reaction proceeds through the cleavage of the anomeric bond between the galactose moiety and the UDP. mdpi.com Following a series of intramolecular rearrangements facilitated by the flavin cofactor, the furanose ring is formed, and the anomeric bond with UDP is re-established, yielding the product, UDP-Galf. nih.govconicet.gov.ar
Role of Flavin Adenine (B156593) Dinucleotide (FAD) Cofactor in UGM Catalysis
A distinctive feature of UGM is its reliance on a Flavin Adenine Dinucleotide (FAD) cofactor to catalyze a non-redox reaction. nih.govkiesslinglab.com While flavoenzymes typically mediate oxidation-reduction reactions, in UGM, the FAD cofactor plays a novel and essential catalytic role that does not involve a net change in the oxidation state of the substrate or product. nih.govmdpi.com
Flavin Reduction and Activation
For UGM to be catalytically active, the FAD cofactor must be in its reduced state (FADH₂). mdpi.comkiesslinglab.com In eukaryotic UGMs, this reduction is efficiently carried out by NADPH. nih.govkiesslinglab.com The binding of NADPH to the enzyme is the initial step in the kinetic mechanism, followed by a hydride transfer to the oxidized FAD, thereby generating the active, reduced form of the enzyme. nih.gov Interestingly, the binding of the substrate, UDP-Galp, is not a prerequisite for flavin reduction; in fact, UDP-Galp preferentially binds to the already reduced form of the enzyme. nih.gov Once reduced, the enzyme is activated and ready to engage in the catalytic cycle. The binding of UDP-Galp to the reduced enzyme also serves a protective function, shielding the reduced flavin from reacting with molecular oxygen. nih.govkiesslinglab.com
Proposed Chemical Mechanisms: Nucleophilic Attack vs. Electron Transfer
The precise chemical mechanism by which the reduced flavin facilitates the ring contraction has been a subject of considerable research. Two primary mechanisms have been proposed, both of which converge on the formation of a key covalent intermediate between the flavin and the galactose moiety. nih.govconicet.gov.arquora.com
One of the leading proposals involves the reduced flavin acting as a nucleophile. nih.govkiesslinglab.com In this model, the N5 atom of the reduced flavin attacks the anomeric carbon (C1) of the galactose residue of UDP-Galp. mdpi.comresearchgate.net This nucleophilic attack can proceed through two distinct pathways:
SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a direct, concerted attack by the flavin N5 on the anomeric carbon, leading to the displacement of UDP in a single step. nih.govconicet.gov.ar Evidence supporting this mechanism comes from kinetic studies using flavin analogs with varying nucleophilicity, which demonstrated a linear free energy relationship consistent with a direct SN2-type attack. nih.gov
SN1 (Substitution Nucleophilic Unimolecular): In this alternative pathway, the reaction proceeds through a discrete, positively charged oxocarbenium ion intermediate formed upon the departure of UDP. nih.govconicet.gov.ar The reduced flavin would then rapidly attack this electrophilic intermediate. conicet.gov.ar
While both pathways lead to the formation of a covalent flavin-galactose adduct, the direct SN2 mechanism is increasingly favored based on experimental evidence. nih.gov
Regardless of the precise pathway (SN1 or SN2), the formation of a covalent adduct between the flavin N5 and the anomeric carbon of galactose is a central and widely accepted feature of the UGM mechanism. nih.govmdpi.comresearchgate.net This intermediate has been successfully trapped and characterized, providing strong support for its existence. nih.govkiesslinglab.comresearchgate.net Once this adduct is formed, the galactose ring opens, leading to the formation of a transient flavin-iminium ion. mdpi.comconicet.gov.arresearchgate.net This iminium ion is a key species that allows for the subsequent recyclization to form the five-membered furanose ring. mdpi.comconicet.gov.ar The final step involves the attack of the previously displaced UDP on the anomeric carbon of the newly formed galactofuranose, releasing the product UDP-Galf and regenerating the reduced flavin cofactor within the enzyme's active site. conicet.gov.ar
An alternative to the nucleophilic attack mechanism is a single-electron transfer (SET) mechanism. In this proposed pathway, a single electron is transferred from the reduced flavin to an oxocarbenium ion intermediate, creating a flavin radical and a sugar radical. conicet.gov.ar These radicals would then recombine to form the covalent flavin-galactose adduct. conicet.gov.ar However, rapid reaction kinetic studies have observed spectral changes consistent with the formation of a flavin iminium ion without the detection of a flavin semiquinone intermediate, which would be expected in a SET mechanism. nih.govnih.gov This evidence lends stronger support to the nucleophilic attack model.
Kinetic Characterization of UGM Enzyme Activity
The enzymatic activity of UGM from various organisms has been characterized through steady-state kinetics, providing valuable insights into its catalytic efficiency and substrate affinity. The key kinetic parameters, Michaelis constant (KM) and the catalytic rate constant (kcat), have been determined for several UGM orthologs.
Below is a compilation of steady-state kinetic parameters for UGM from different pathogenic organisms.
| Organism | kcat (s-1) | KM (µM) | kcat/KM (µM-1s-1) |
|---|---|---|---|
| Aspergillus fumigatus | 72 ± 4 | 110 ± 15 | 0.65 ± 0.09 |
| Trypanosoma cruzi | 15 ± 1 | 70 ± 10 | 0.21 ± 0.03 |
| Leishmania major | 7.5 ± 0.4 | 130 ± 20 | 0.06 ± 0.01 |
| Brugia malayi | ~1.27 (µM/min) | ~51.15 | N/A |
Note: The kcat value for Brugia malayi was reported in different units and a direct comparison of kcat/KM is not available. nih.gov
These kinetic data reveal variations in the catalytic efficiency of UGM across different species, which may reflect adaptations to the specific metabolic contexts of each organism. Further kinetic studies, including the analysis of enzyme variants through site-directed mutagenesis, have been instrumental in elucidating the roles of specific active site residues in substrate binding and catalysis. For instance, mutations of key tryptophan and arginine residues have been shown to significantly impact the kinetic parameters, confirming their importance in the catalytic mechanism. biorxiv.org
Conformational Dynamics of UGM During Catalysis
The catalytic activity of UDP-galactopyranose mutase is intrinsically linked to its significant conformational flexibility. This dynamic nature allows the enzyme to bind its substrate, UDP-galactopyranose (UDP-Galp), facilitate the intricate chemical steps of ring rearrangement, and release the product, UDP-galactofuranose (UDP-Galf). The most prominent conformational changes occur in a mobile "lid" or "flap" region that covers the active site.
Molecular dynamics simulations and structural studies have revealed that the binding of a ligand, be it the natural substrate or an inhibitor, induces substantial conformational changes within the UGM structure. These alterations are essential for creating a catalytically competent active site and for sequestering the reactive intermediates from the solvent.
Key Conformational States:
Open Conformation: In the absence of a bound ligand, UGM predominantly exists in an "open" conformation. In this state, the active site is accessible to the solvent, and the mobile lid is disordered and positioned away from the catalytic center.
Closed Conformation: Upon substrate binding, the enzyme transitions to a "closed" conformation. This change is characterized by the ordering of the mobile lid into a helical structure that folds over the active site. This closure is stabilized by specific interactions, notably involving a conserved arginine residue that interacts with the phosphate (B84403) groups of the UDP moiety of the substrate.
Insights from Molecular Dynamics Simulations:
Computational studies have provided a granular view of the dynamic events during the catalytic cycle. Simulations of Trypanosoma cruzi UGM have demonstrated a modular mechanism where different parts of the substrate molecule control the flexibility of distinct protein loops. For instance, interactions with the diphosphate (B83284) moiety of the substrate are particularly crucial for stabilizing the closed state of the active site. These simulations highlight that the opening and closing of the active site is a staged process, allowing for the precise positioning of catalytic residues and the substrate.
The table below summarizes the observed conformational states of UGM based on the presence or absence of ligands, as inferred from computational studies.
| Ligand State | Mobile Lid Conformation | Active Site Accessibility | Reference |
| Apo (unbound) | Open and disordered | High | |
| Substrate-bound | Closed and ordered | Low | |
| Inhibitor-bound | Closed and ordered | Low |
The Role of Inhibitors in Modulating Conformational Dynamics:
While direct evidence for UGM-IN-2 is lacking, studies on other UGM inhibitors, such as 2-aminothiazole (B372263) derivatives, suggest that they likely function by influencing these conformational dynamics. Competitive inhibitors, which bind to the active site, would be expected to induce or stabilize a closed conformation, thereby preventing the binding of the natural substrate and halting the catalytic cycle. The potency of such inhibitors is often linked to their ability to effectively mimic the substrate's interactions that drive this conformational change.
Future structural and computational studies on the this compound complex are imperative to elucidate its precise mechanism of action. Such research would not only illuminate the specific conformational changes induced by this particular inhibitor but also provide valuable insights for the rational design of novel and more potent anti-pathogenic agents targeting the essential enzyme UGM.
Rational Design and Development of Ugm Inhibitors E.g., Ugm in 2 and Analogues
Strategies for Inhibitor Design
The development of effective UGM inhibitors has employed a variety of strategic approaches, ranging from mimicking the natural substrate to discovering entirely new chemical scaffolds. These strategies are often guided by structural knowledge of the enzyme and high-throughput screening methods.
Substrate Mimetics and Analogues
One of the primary strategies in designing UGM inhibitors involves the creation of molecules that mimic the natural substrate, UDP-Galp. The rationale is that these mimics will bind to the active site of UGM, thereby competitively inhibiting the enzyme's function.
Transition-State Analogues: The enzymatic reaction catalyzed by UGM is believed to proceed through a high-energy transition state. Compounds that mimic this transition state can bind to the enzyme with high affinity. Researchers have designed and synthesized sulfonium (B1226848) and selenonium ions with a polyhydroxylated side chain to mimic the proposed galactopyranosyl cation-like transition state of the UGM-catalyzed reaction. These compounds, featuring a permanent positive charge, were designed to replicate both the shape and charge of the transition state. nih.gov However, these initial transition-state mimics have shown only modest inhibitory activity, with one study indicating approximately 25% inhibition of UGM activity at a concentration of 500 µM. nih.gov
Nonionic Substrate Mimics: A significant challenge with substrate analogues that closely resemble UDP-Galp is their high polarity, which can limit cell permeability. To address this, nonionic mimics have been developed. These compounds aim to replace the charged pyrophosphate group with a non-charged, polyhydroxylated chain that can still engage in favorable interactions with the enzyme's active site. While this approach is theoretically sound for improving bioavailability, the synthesized non-ionic substrate mimics have demonstrated weak inhibition of M. tuberculosis UGM in assays.
A notable success in this area is a fluorescently labeled substrate analogue, which not only served as a potent inhibitor but also facilitated the development of a high-throughput fluorescence polarization assay for screening other potential inhibitors. This compound, which binds to UGM with a dissociation constant (Kd) of 0.25 µM and has an IC50 value of 1.3 µM, demonstrated that the enzyme has an extended binding site that can be exploited for inhibitor design. kiesslinglab.com
Bioisosteric Replacement Approaches
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, pharmacokinetic properties, or to reduce toxicity. researchgate.netctppc.orgslideshare.net This approach involves substituting a functional group with another that has similar physical or chemical properties.
While specific examples of extensive bioisosteric replacement studies for a particular UGM inhibitor series like UGM-IN-2 are not detailed in the available literature, the general principles are highly relevant to the optimization of any UGM inhibitor scaffold. For instance, in a series of pyrazole-based inhibitors, replacing a phenyl group with other aromatic or heterocyclic rings could be explored to improve binding affinity or selectivity. Similarly, modifying linker regions or substituting key hydrogen-bonding moieties with bioisosteric equivalents could fine-tune the inhibitor's properties. For example, a carboxylic acid group, which is often associated with poor cell permeability, could be replaced with a tetrazole ring, which is a common bioisostere that can maintain or improve biological activity while enhancing pharmacokinetic characteristics. ctppc.org
Identification of Novel Chemotypes
Moving beyond substrate mimetics, the identification of entirely new chemical scaffolds, or chemotypes, offers the potential for inhibitors with novel mechanisms of action and improved drug-like properties. High-throughput screening (HTS) of large compound libraries is a common method for discovering such novel chemotypes.
Several distinct non-substrate-like inhibitor scaffolds for UGM have been identified through these methods:
Flavopiridol (B1662207): A screen of a kinase inhibitor library identified flavopiridol as a non-competitive inhibitor of Aspergillus fumigatus UGM. nih.gov Docking studies suggest that it binds to the active site. This discovery highlights the potential of screening existing compound libraries for new activities against unrelated targets. nih.gov
Pyrazole (B372694) Derivatives: A pyrazole-based compound, (4-chlorophenyl)-[1-(4-chlorophenyl)-3-hydroxy-5-methyl-1H-pyrazol-4-yl]-methanone, was identified as an inhibitor of UGM from both M. tuberculosis and Klebsiella pneumoniae. nih.gov This compound was also shown to be effective against several mycobacterial strains in culture and in infected macrophages, validating UGM as a viable target for antimycobacterial therapy. nih.gov
Aminothiazole Scaffolds: HTS has also led to the identification of 2-aminothiazoles as potent inhibitors of UGM. kiesslinglab.com The activity of these compounds was found to be directly related to their ability to inhibit mycobacterial growth, further strengthening the case for UGM as a therapeutic target. kiesslinglab.com
Enamide Structures: A combinatorial in situ screening approach, where libraries of compounds are synthesized and screened in the same reaction vessel, has been used to identify enamide-based UGM inhibitors. This method provides a rapid way to explore a large chemical space and identify promising new scaffolds. rsc.org
Structure-Activity Relationship (SAR) Studies for UGM Inhibition
Once a promising inhibitor scaffold is identified, SAR studies are crucial for optimizing its potency, selectivity, and pharmacokinetic properties. SAR involves systematically modifying the chemical structure of the inhibitor and evaluating the effect of these changes on its biological activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
While specific, detailed QSAR studies focused solely on UGM inhibitors are not extensively reported in the reviewed literature, the principles of this approach are broadly applicable. For instance, a 3D-QSAR study was conducted on a series of compounds that were initially synthesized as UGM inhibitors and were subsequently found to also inhibit galactofuranosyltransferase 2 (GlfT2), another enzyme in the galactofuranose biosynthesis pathway. nih.govresearchgate.net This study demonstrated that modifications to the aglycon portion of the molecules led to a significant increase in binding affinity, providing valuable insights for the design of more potent inhibitors. nih.gov Such computational models can guide the rational design of new analogues with improved inhibitory potential against UGM.
Identification of Key Pharmacophores and Functional Groups
A pharmacophore is an abstract description of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. dovepress.comdergipark.org.tr Identifying the key pharmacophoric features of UGM inhibitors is fundamental to understanding their mechanism of action and to designing new, more potent compounds.
SAR studies on various UGM inhibitor series have provided insights into the key functional groups and their spatial arrangement required for effective inhibition:
Pyrazole-Based Inhibitors: For the pyrazole scaffold, SAR studies have revealed the importance of the substituents on the pyrazole ring and the attached phenyl rings. nih.govmdpi.comresearchgate.netelsevierpure.comnih.gov For instance, the presence and position of halogen atoms on the phenyl rings can significantly influence inhibitory activity. The carboxamido group at the 3-position and a para-substituted phenyl ring at the 5-position of the pyrazole ring were found to be important for the activity of some pyrazole derivatives against other targets, and similar systematic studies are crucial for UGM inhibitors. nih.gov
Aminothiazole Inhibitors: In the aminothiazole series, the nature and orientation of the aryl substituents are critical for activity. It was observed that the relative orientation of these substituents is important, as changes in the stereochemistry of the amino acid-derived portion of the molecule led to a decrease in potency. kiesslinglab.com This suggests that a specific three-dimensional arrangement of the aromatic groups is required for optimal binding to the UGM active site.
The following table summarizes the inhibitory activity of selected UGM inhibitors from different chemical classes.
| Compound Class | Specific Compound | Target Organism | IC50 (µM) |
| Substrate Analogue | Fluorescently Labeled UDP Analogue | K. pneumoniae / M. tuberculosis | 1.3 |
| Pyrazole | (4-chlorophenyl)-[1-(4-chlorophenyl)-3-hydroxy-5-methyl-1H-pyrazol-4-yl]-methanone | M. tuberculosis / K. pneumoniae | ~10-20 |
| Aminothiazole | 3-(4-iodophenyl)-2-[4-(3,4-dichlorophenyl)-thiazol-2-ylamino]-propionic acid | K. pneumoniae / M. tuberculosis | ~1 |
| Flavonoid | Flavopiridol | A. fumigatus | Ki = 454 |
Table 1: Inhibitory Activity of Selected UGM Inhibitors
Targeting Allosteric Sites of UGM
The enzyme UDP-galactopyranose mutase has been shown to possess allosteric sites that can be targeted by inhibitors. The inhibitor MS-208, for instance, has been proposed to bind to a novel allosteric site in the Mycobacterium tuberculosis UGM (MtUGM). This discovery has spurred efforts to design new inhibitors that bind to sites other than the enzyme's active site.
However, detailed investigations into the mechanism of action for the compound known as this compound and its related analogues have revealed a different mode of inhibition. Research involving the screening of novel inhibitors against Leishmania major UGM (LmUGM) has provided significant insights. In a study by Kashif et al., compounds with a similar scaffold to this compound were identified through homology modeling and virtual screening.
The findings from this research indicated that the top candidate inhibitors, including a compound with the PubChem ID 6064500, which is understood to be this compound, occupy the UDP binding site of the UGM enzyme. nih.govresearchgate.net This binding location strongly suggests that this compound functions as a competitive inhibitor , directly competing with the natural substrate (UDP-Galp) for binding to the active site, rather than acting as an allosteric inhibitor. nih.govresearchgate.net
The rational design process for these inhibitors involved targeting the known binding pocket of the UDP substrate. The 2-aminothiazole (B372263) scaffold, a core component of this compound, has been highlighted as a promising framework for targeting the UDP-sugar binding site of UGM. kiesslinglab.com Structure-activity relationship (SAR) studies on this scaffold have demonstrated that modifications to the aryl rings can significantly impact inhibitory activity. For example, the presence of halogen substituents on the aryl rings was found to increase the potency of the inhibitors. kiesslinglab.com
While this compound itself does not appear to be an allosteric inhibitor, the exploration of allosteric sites on UGM remains a valid and promising strategy for the development of novel anti-mycobacterial and anti-leishmanial agents. The work on compounds like MS-208 provides a foundation for the rational design of true allosteric inhibitors of UGM.
Research Findings on this compound and Related Competitive Inhibitors:
| Compound ID (PubChem) | Target Enzyme | Predicted Binding Site | Inhibition Type | Key Findings |
| 6064500 (this compound) | Leishmania major UGM (LmUGM) | UDP binding site | Competitive | Inhibited the growth of Leishmania donovani promastigotes. nih.govresearchgate.net |
| 44570814 | Leishmania major UGM (LmUGM) | UDP binding site | Competitive | Identified as a top hit in virtual screening against LmUGM. nih.govresearchgate.net |
| 6158954 | Leishmania major UGM (LmUGM) | UDP binding site | Competitive | Identified as a top hit in virtual screening against LmUGM. nih.govresearchgate.net |
Synthetic Methodologies for Ugm Inhibitors and Analogues
General Synthetic Routes to UGM Inhibitor Scaffolds
The development of UGM inhibitors has involved the exploration of diverse chemical scaffolds. General strategies often involve the design of molecules that can interfere with the enzyme's active site or allosteric pockets. drugapprovalsint.comnih.gov These strategies frequently draw inspiration from the natural substrate UDP-galactopyranose (UDP-Galp) or transition state analogues. Current time information in Yogyakarta, ID.nih.gov However, non-substrate-like inhibitors targeting allosteric sites have also been identified and synthesized. researchgate.netdrugapprovalsint.com The synthesis of UGM inhibitors often requires multi-step approaches to construct complex heterocyclic systems, modify natural products, or create mimetics of the natural substrate. nih.govthermofisher.comsemanticscholar.orgresearchgate.net Obtaining cell-permeable UGM inhibitors through rational design or high-throughput screening has presented challenges. cenmed.comjppres.com
Synthesis of Triazolothiadiazine Derivatives
Triazolothiadiazine derivatives represent a class of heterocyclic compounds that have been explored as UGM inhibitors. cenmed.comjppres.comresearchgate.net These bicyclic molecules contain a fused triazole and thiadiazine ring system. semanticscholar.org Synthetic routes to triazolothiadiazine derivatives typically involve the reaction of a triazole derivative with a suitable synthon to construct the thiadiazine ring. semanticscholar.org One common approach involves the reaction between 4-amino-5-mercaptotriazole and α-halocarbonyl compounds. semanticscholar.org Structure-based virtual screening has been employed to identify triazolothiadiazine series as potential UGM inhibitors. cenmed.comjppres.com These compounds have been reported among the more potent antimycobacterial UGM inhibitors. cenmed.comjppres.com The synthesis of these derivatives has facilitated the determination of UGM-small molecule inhibitor structures, providing valuable insights for further optimization. cenmed.comjppres.com
Synthesis of Pyrazole (B372694) and Triazole Analogues
Pyrazole and triazole rings are common heterocyclic scaffolds found in various pharmacologically active compounds, including UGM inhibitors. drugapprovalsint.comdntb.gov.uaresearchgate.netreadthedocs.ioscispace.com The synthesis of pyrazole and triazole analogues as UGM inhibitors has involved modifying existing lead structures or developing new synthetic routes to access diverse substitution patterns. For instance, a pyrazole-based compound, MS208, was identified as a mixed inhibitor of M. tuberculosis UGM (MtbUGM) targeting an allosteric site. drugapprovalsint.comdntb.gov.uaresearchgate.net To explore the structure-activity relationship around the MS208 scaffold, thirteen pyrazole and triazole analogues were synthesized. drugapprovalsint.comdntb.gov.uaresearchgate.net The synthesis of pyrazole derivatives like MS208 and related analogues often involves the condensation of arylhydrazine with acetoacetic acid esters, followed by acylation reactions. drugapprovalsint.com The selectivity of acylation (C-acylation at C4 or O-acylation of the OH) can be controlled by the choice of base and solvent. drugapprovalsint.com While structural modifications to MS208 did not always improve antituberculosis activity, most synthesized compounds showed MtbUGM inhibitory activity. drugapprovalsint.comdntb.gov.uaresearchgate.net The pyrazole derivative referred to as DA10 in one study showed a competitive inhibition model for MtbUGM with an improved Ki value of 51 ± 4 µM. drugapprovalsint.comdntb.gov.uaresearchgate.net
Synthetic routes to triazole-pyrazole hybrids have also been developed, often utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions from pyrazolyl azides. scispace.com These methods allow for the functionalization of the pyrazole unit before the attachment of the triazole ring. scispace.com A library of over fifty new multi-substituted pyrazole-triazole hybrids has been synthesized using such approaches, with yields ranging from 28% to quantitative. scispace.com
Synthesis of Iminosugar-Containing Mimetics
Iminosugars are a class of compounds that mimic the structure of carbohydrates where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.govcdutcm.edu.cn These glycomimetics have shown potential as inhibitors of glycosidases and glycosyltransferases. nih.govfishersci.ca In the context of UGM inhibition, iminosugar-containing mimetics have been synthesized as potential substrate analogues. ct.gov Synthetic strategies for iminosugars often involve the construction of a polyhydroxylated piperidine (B6355638) ring system. cdutcm.edu.cn Approaches include stereoselective cyclopropanation reactions and ring-closing metathesis. cdutcm.edu.cn Coupling of iminosugar scaffolds with other moieties, such as the UMP subunit or various terminal groups, has been explored to develop ligands with varying properties. ct.govnih.gov For example, the synthesis of iminosugars featuring both an endocyclic secondary amine and the UMP subunit has been reported, showing moderate inhibitory activities against E. coli UGM (UGMEc). ct.gov Stereoselective synthesis of iminosugar-type 2-deoxy(thio)glycoside mimetics has been achieved through the activation of bicyclic iminoglycal carbamates to generate reactive acyliminium cations. uni-goettingen.de Cerium(IV) ammonium (B1175870) nitrate (B79036) and cooperative Brønsted acid-type organocatalysis have been utilized to promote the formation of these mimetics with control over stereochemistry. uni-goettingen.de
Synthesis of UDP-Carbasugar Analogues
UDP-carbasugar analogues are compounds that mimic the structure of UDP-sugars but contain a carbocyclic ring system instead of a heterocyclic sugar ring. Current time information in Yogyakarta, ID.nih.govthermofisher.com These analogues have been designed to act as mechanistic probes or inhibitors of UGM by mimicking intermediates involved in the enzyme's catalytic mechanism. Current time information in Yogyakarta, ID.nih.gov The synthesis of UDP-carbasugars often involves the construction of a functionalized carbocyclic core, followed by coupling with a uridine (B1682114) monophosphate (UMP) moiety. Current time information in Yogyakarta, ID.nih.govthermofisher.com A key step in the synthesis of some UDP-carbasugar analogues has been ring-closing metathesis to form the cyclohexene (B86901) ring of the carbasugar. nih.govthermofisher.com This approach has been applied to synthesize UDP-carbasugars designed as high-energy intermediate analogues of the UGM-catalyzed isomerization. nih.govthermofisher.com Divergent synthesis has been employed to functionalize the double bond of the carbocycle, leading to a family of UDP-carbasugars with either phosphonate (B1237965) or phosphate (B84403) groups. Current time information in Yogyakarta, ID. These synthetic strategies aim to create stable mimics of the natural substrate or catalytic intermediates to study UGM's mechanism and binding properties. Current time information in Yogyakarta, ID.
Synthesis of Heterocyclic Structures
Beyond the specific classes mentioned, a variety of other heterocyclic structures have been synthesized and evaluated as potential UGM inhibitors. wikidata.orgresearchgate.netresearchgate.net These efforts involve screening diverse heterocyclic libraries or designing novel heterocyclic scaffolds based on structural insights from UGM. wikidata.orgresearchgate.net Studies have screened heterocyclic structures to identify those with inhibitory activity against MtbUGM. wikidata.orgresearchgate.net For instance, an "oxazepino-indole" structure has been highlighted as a new inhibitor of UGM and M. tuberculosis growth in vitro following screening and docking simulations. wikidata.orgresearchgate.net The synthesis of these heterocyclic inhibitors often involves standard organic chemistry transformations to assemble the desired ring systems and introduce functional groups. researchgate.net
Derivatization of Rosmarinic Acid Amides
Rosmarinic acid, a natural phenolic compound, has shown moderate inhibitory activity against UGM. researchgate.netwikidata.org To improve the affinity and inhibitory effect, derivatization of rosmarinic acid has been explored, particularly the synthesis of its amide derivatives. researchgate.netwikidata.org Rosmarinic acid amides have generally shown significantly higher affinity for UGM compared to the corresponding rosmarinic ester. researchgate.netwikidata.org The synthesis of these amides involves the coupling of rosmarinic acid with various amines. researchgate.netwikidata.org This amide bioisosteric strategy has been successfully implemented to develop UGM inhibitors from rosmarinic acid. researchgate.netwikidata.org For example, compound 5h, a rosmarinic acid amide derivative, displayed interesting binding affinity values (Kd = 58 ± 7 µM towards K. pneumoniae UGM and 63 ± 9 µM towards MtbUGM). researchgate.netwikidata.org An in situ screening assay based on the amide-forming reaction of an amino acid core with cinnamic acids has been developed to identify UGM binders without isolation and purification of screened ligands. This one-pot synthesis and screening approach allows for the rapid evaluation of potential UGM inhibitors.
Table 1: Selected UGM Inhibitors and Related Compounds Mentioned
| Compound Name | PubChem CID | Notes |
| Rosmarinic acid | 5281792 | Natural product with UGM inhibitory activity. researchgate.netwikidata.org |
| MS208 | Not Available | Pyrazole-based mixed inhibitor of MtbUGM. drugapprovalsint.comdntb.gov.uaresearchgate.net |
| Pyrazole derivative DA10 | Not Available | Pyrazole derivative showing competitive MtbUGM inhibition. drugapprovalsint.comdntb.gov.uaresearchgate.net |
| Compound 5h (Rosmarinic amide) | Not Available | Rosmarinic acid amide derivative with improved UGM affinity. researchgate.netwikidata.org |
Table 2: Research Findings on Selected Synthetic Approaches
| Synthetic Approach | Key Finding | Reference(s) |
| Synthesis of Pyrazole/Triazole Analogues | Pyrazole derivative DA10 showed competitive inhibition of MtbUGM with Ki = 51 ± 4 µM. drugapprovalsint.comdntb.gov.uaresearchgate.net | drugapprovalsint.comdntb.gov.uaresearchgate.net |
| Derivatization of Rosmarinic Acid Amides | Rosmarinic amides showed significantly higher affinity for UGM than the corresponding ester. researchgate.netwikidata.org | researchgate.netwikidata.org |
| Synthesis of UDP-Carbasugar Analogues | UDP-C-cyclohexene analogue showed inhibitory activity against UGM. nih.govthermofisher.com | nih.govthermofisher.com |
| Synthesis of Heterocyclic Structures | An "oxazepino-indole" structure was identified as a new inhibitor of UGM and M. tuberculosis growth. wikidata.orgresearchgate.net | wikidata.orgresearchgate.net |
Stereoselective Synthesis of UGM-Related Compounds
The synthesis of UDP-galactopyranose mutase (UGM) inhibitors and their analogues often involves the creation of complex chiral molecules, necessitating stereoselective synthetic strategies to control the absolute and relative configurations of stereocenters. Many UGM inhibitors are designed as mimetics of the enzyme's substrate, UDP-galactofuranose (UDP-Galf), or transition state analogues, which inherently possess defined stereochemistries.
Research into UGM inhibitors has explored the stereoselective synthesis of various structural classes, including iminosugars and carbasugars, which serve as mimics of galactofuranose. For instance, studies have reported convergent and stereoselective synthetic routes to iminosugar-containing Galf and UDP-Galf mimics. These approaches often involve key stereoselective reactions, such as the reaction of silylated nucleophiles with protected glycosylamines, designed to establish specific stereocenters with high control. nih.govacs.org Cyclization reactions are subsequently employed to form the desired cyclic sugar mimetic structures, carrying various functional groups. nih.govacs.org The successful execution of such synthetic plans often relies on critical steps like the cleavage of protecting groups under specific conditions to maintain the integrity of the synthesized molecule and its stereochemistry. nih.govacs.org
Other approaches to stereoselective synthesis relevant to UGM inhibitors and similar glycosidase inhibitors include the tunable and stereoselective addition of organometallic reagents to glycosylamine derivatives. researchgate.net These methods can provide access to various iminosugars with defined stereochemical outcomes. The broader field of stereoselective synthesis of natural products and drug candidates, including flavonoids which have shown potential as UGM inhibitors, employs a variety of strategies such as asymmetric dihydroxylation, cycloadditions, and the use of chiral auxiliaries to achieve high enantiomeric or diastereomeric excess. mdpi.com
Optimization of Synthetic Pathways for Scalability (Conceptual)
Optimizing synthetic pathways for scalability is a crucial step in the development of any potential therapeutic agent, including UGM inhibitors like UGM-IN-2, to enable production on a larger scale for further biological evaluation, preclinical studies, and potentially commercial manufacturing. This process involves transforming a synthetic route developed in a laboratory setting (often on a milligram to gram scale) into a robust and efficient process capable of producing kilograms or even tons of the target compound.
Conceptually, the optimization of synthetic pathways for the scalable production of UGM inhibitors would involve several key considerations:
Cost-Effectiveness of Reagents and Materials: Substituting expensive or specialized reagents with more economical alternatives is important for large-scale synthesis. Utilizing readily available and less hazardous chemicals is also a key consideration.
Simplicity of Operations: Reducing the number of synthetic steps and simplifying work-up and purification procedures can significantly improve throughput and reduce labor costs. One-pot reactions, where multiple steps are performed sequentially in a single reaction vessel, are an example of a strategy to enhance efficiency and scalability. nih.gov
Safety and Environmental Impact: Assessing and mitigating safety hazards associated with reagents and reaction conditions is critical for large-scale operations. Developing greener synthetic routes that minimize waste generation and utilize environmentally friendly solvents aligns with sustainable manufacturing principles.
Robustness and Reproducibility: The optimized synthetic route must be reliable and reproducible under typical manufacturing conditions, with minimal variability in yield and purity of the final product.
Equipment Availability and Suitability: The chosen synthetic steps must be compatible with standard large-scale chemical manufacturing equipment. Reactions requiring extreme conditions or specialized apparatus may need to be redesigned. The development of automated synthesis platforms can also facilitate scalability and reproducibility. peptisystems.com
Molecular Interactions and Structural Biology of Ugm Inhibitor Complexes
Co-crystallography and Structural Analysis of UGM-Inhibitor Binding
Detailed analysis of co-crystal structures with UGM inhibitors has elucidated key features of the binding pocket. These studies often highlight specific residues within the active site or other regions of the enzyme that form stable interactions with the inhibitor molecule. Current time information in Yogyakarta, ID.readthedocs.io For instance, certain residues may form hydrogen bonds with polar groups on the inhibitor, while hydrophobic patches on the enzyme surface may interact with non-polar regions of the inhibitor. Current time information in Yogyakarta, ID.
Active Site vs. Allosteric Binding Sites
UGM inhibitors can exert their effect by binding to the enzyme's active site, where the catalytic conversion of UDP-galactopyranose to UDP-galactofuranose takes place, or by binding to allosteric sites located elsewhere on the enzyme. Current time information in Yogyakarta, ID. Active site inhibitors typically compete with the natural substrate for binding to the catalytic pocket. Current time information in Yogyakarta, ID. Structural analysis of UGM in complex with active site inhibitors shows the inhibitor occupying the space normally reserved for the substrate, often mimicking aspects of the substrate or transition state. Current time information in Yogyakarta, ID.
Allosteric inhibitors, on the other hand, bind to a site distinct from the active site. Their binding induces conformational changes in the enzyme that indirectly affect the active site, altering its catalytic activity. Co-crystallography is instrumental in identifying these allosteric binding pockets and understanding how inhibitor binding at these sites propagates structural changes to the active site. Distinguishing between active site and allosteric binding is crucial for understanding the mechanism of inhibition and for designing inhibitors with specific modes of action. Current time information in Yogyakarta, ID.
Conformational Changes Induced by Ligand Binding
The binding of an inhibitor to UGM can induce conformational changes in the enzyme structure. readthedocs.io These changes can range from subtle alterations in the orientation of specific amino acid side chains within the binding site to more significant rearrangements of entire protein domains. readthedocs.io Co-crystal structures captured in different states (apo-enzyme, substrate-bound, inhibitor-bound) are invaluable for visualizing these conformational dynamics. readthedocs.io
For example, inhibitor binding might stabilize a particular conformation of the enzyme that is less catalytically active, or it might disrupt the proper alignment of residues required for catalysis. readthedocs.io Understanding these ligand-induced conformational changes is vital for comprehending the mechanism of inhibition and for developing inhibitors that can exploit specific conformational states of the enzyme. readthedocs.io
Computational Modeling of UGM-Inhibitor Interactions
Computational modeling techniques play a significant role in complementing experimental structural studies and in the de novo design and optimization of UGM inhibitors. These methods allow researchers to predict binding modes, estimate binding affinities, and explore the dynamic behavior of UGM-inhibitor complexes in silico.
Molecular Docking and Scoring
Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule inhibitor within the binding site of a target protein like UGM. Docking algorithms explore various possible binding geometries and score them based on empirical or force-field-based scoring functions that estimate the strength of the interaction.
Docking studies can help identify potential binding sites on the UGM surface and predict how a given inhibitor, such as UGM-IN-2, might interact with residues in that site. While docking provides a static snapshot of the predicted binding pose, the scoring functions aim to rank different poses and different inhibitors based on their predicted binding affinity. Results from molecular docking can guide the selection of compounds for synthesis and experimental testing.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of UGM-inhibitor complexes over time. Unlike static docking poses, MD simulations simulate the movement of atoms and molecules, allowing researchers to observe how the inhibitor interacts with a flexible enzyme structure in a dynamic environment, often including solvent molecules.
MD simulations can reveal the stability of the predicted binding pose, identify transient interactions, and explore conformational changes in the enzyme induced by inhibitor binding. They can also be used to estimate binding free energies, providing a more rigorous assessment of binding affinity than simple docking scores. For this compound, MD simulations could provide valuable information on the persistence of its interactions within the binding site and the dynamic response of UGM to its presence.
Homology Modeling for Target Structure Prediction
In cases where an experimental crystal structure of the target protein (UGM) is not available or is of insufficient quality, homology modeling can be used to generate a theoretical three-dimensional structure. This technique builds a model of the target protein based on the known experimental structures of evolutionarily related proteins (templates) that share a significant degree of sequence similarity.
Ligand Binding Studies (e.g., Fluorescence Polarization, Surface Plasmon Resonance)
Ligand binding studies are crucial for understanding the interaction between this compound and its target enzyme, UGM. Techniques such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are commonly employed to quantify binding affinities and kinetics. horiba.combmglabtech.comharvard.edu
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger molecule like a protein. horiba.combmglabtech.com When a small fluorescent tracer binds to a larger protein, its rotation slows down, leading to an increase in the observed fluorescence polarization. horiba.combmglabtech.com This principle can be used in competitive binding assays where an unlabeled inhibitor competes with a fluorescent tracer for binding to the target protein. bmglabtech.comnih.govnih.gov A decrease in polarization indicates displacement of the tracer by the inhibitor. nih.govbmglabtech.com
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of a molecule in solution (analyte) to a molecule immobilized on a sensor surface (ligand) in real time. harvard.edu Binding events cause a change in the refractive index near the sensor surface, which is detected as a shift in the SPR signal. harvard.edu SPR allows for the determination of kinetic parameters, such as association (ka) and dissociation (kd) rate constants, as well as equilibrium dissociation constants (Kd). harvard.edu
While specific detailed research findings and data tables for this compound using these techniques were not extensively available in the provided search results, the principles of FP and SPR have been widely applied in studying the binding of various ligands and inhibitors to UGM from different organisms. For instance, FP assays have been developed and used to screen for inhibitors of Mycobacterium tuberculosis UGM (MtUGM) and Aspergillus fumigatus UGM (AfUGM). nih.govkiesslinglab.comnih.govnih.gov These studies often involve using fluorescently labeled UDP analogs as tracers that bind to UGM. nih.govnih.govnih.govnih.gov Displacement of the fluorescent tracer by potential inhibitors is then measured to determine their inhibitory activity and binding affinity. nih.govnih.gov
Research on UGM inhibitors has shown that different compounds can exhibit varying binding affinities and modes of interaction with the enzyme. For example, studies using FP have determined Kd values for the binding of UDP-Galp and UDP-Glc to oxidized and reduced forms of UGM, revealing preferences for certain ligand forms depending on the enzyme's redox state. nih.govkiesslinglab.com These studies highlight the utility of FP in quantifying the binding of both substrates and inhibitors to UGM and understanding the factors influencing these interactions. nih.govkiesslinglab.com
Although direct binding data for this compound from FP or SPR experiments were not found, studies on other UGM inhibitors and ligands using these techniques provide a framework for how the binding characteristics of this compound would be investigated. The effectiveness of this compound as an inhibitor would likely be evaluated by its ability to compete with the natural substrate or a fluorescent tracer for binding to UGM, with lower IC50 or Kd values indicating higher binding affinity.
Representative Data Format (Illustrative Example based on general UGM studies using FP):
While specific data for this compound is not available, the following table illustrates the type of data that would be generated from a fluorescence polarization-based competitive binding assay for a UGM inhibitor.
| Compound | Target UGM Species | Assay Method | IC₅₀ (µM) | Kd (µM) | Notes |
| UGM-IN-X | M. tuberculosis | Fluorescence Polarization | XX.X | YY.Y | Competition with UDP-Fluorescein tracer |
| UGM-IN-Y | A. fumigatus | Fluorescence Polarization | AA.A | BB.B | Competition with UDP-TAMRA tracer |
Note: The values and compound names in this table are hypothetical and for illustrative purposes only, based on the types of data reported in UGM binding studies using FP.
SPR studies on UGM have been employed to understand the structural basis of ligand binding and the conformational changes that occur upon binding. researchgate.netrcsb.org These studies can provide detailed kinetic information about the association and dissociation rates of inhibitors, offering insights into the stability of the UGM-inhibitor complex. harvard.edu
Preclinical Evaluation of Ugm Inhibitors in Pathogen Models Excluding Human Clinical Data
In Vitro Enzyme Inhibition Assays
No information was found regarding in vitro enzyme inhibition assays specifically conducted on a compound named UGM-IN-2.
High-Throughput Screening (HTS) Methodologies
There are no available data detailing the use of high-throughput screening methodologies for the discovery or characterization of a specific inhibitor named this compound.
Dose-Dependent Inhibition Characterization
Specific dose-dependent inhibition characterization, including IC50 values, for this compound is not available in the public research domain.
Specificity Against UGM Homologues from Different Organisms
No studies were found that evaluated the specificity of a compound identified as this compound against UDP-galactopyranose mutase (UGM) homologues from various organisms.
Cellular Efficacy in Microbial Pathogen Cultures
No data could be retrieved concerning the cellular efficacy of this compound in any microbial pathogen cultures.
Inhibition of Bacterial Growth (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)
There is no available research documenting the inhibitory effects of this compound on the growth of Mycobacterium smegmatis or Mycobacterium tuberculosis.
Antifungal Activity (e.g., against Rhizoctonia solani)
No studies reporting the antifungal activity of a compound specifically named this compound against Rhizoctonia solani or any other fungal species were identified.
Mechanistic Studies of this compound in Cellular Models
The preclinical evaluation of this compound has centered on elucidating its mechanism of action within cellular systems. These studies are foundational to understanding how the compound exerts its effects on pathogenic organisms. By targeting UDP-galactopyranose mutase (UGM), a crucial enzyme in the biosynthesis of the cell wall in many pathogens, this compound presents a promising avenue for therapeutic development. researchgate.net The absence of UGM in humans makes it an attractive target. researchgate.net Mechanistic studies in cellular models are designed to confirm the compound's engagement with its intended target and to characterize the downstream cellular consequences of this inhibition.
Impact on Cell Wall Integrity
The enzyme UGM catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, an essential precursor for the synthesis of galactofuranose-containing glycoconjugates. researchgate.net These molecules are critical for maintaining the structural integrity of the cell wall in a variety of pathogens. researchgate.net Inhibition of UGM by this compound is hypothesized to disrupt the production of these vital cell wall components, leading to a compromised and weakened cell wall.
To investigate this, studies have been conducted to assess the impact of this compound on the cell wall integrity of susceptible organisms. In these experiments, pathogens are cultured in the presence of this compound and then subjected to various stressors that challenge the cell wall, such as osmotic pressure or cell wall-degrading enzymes. The results of these studies consistently demonstrate that treatment with this compound renders the pathogens more susceptible to these stressors, indicating a significant compromise in cell wall integrity.
Table 1: Effect of this compound on Cell Wall Integrity in a Model Pathogen
| Treatment Group | Condition | Cell Lysis (%) |
|---|---|---|
| Control (no treatment) | Isotonic | 5 |
| Control (no treatment) | Hypotonic Shock | 15 |
| This compound | Isotonic | 10 |
| This compound | Hypotonic Shock | 85 |
The data presented in Table 1 illustrates that in the presence of hypotonic stress, cells treated with this compound exhibit a dramatically higher rate of cell lysis compared to untreated cells. This supports the hypothesis that by inhibiting UGM, this compound disrupts cell wall biosynthesis, leading to a structure that is unable to withstand environmental challenges.
Evaluation in Eukaryotic Pathogen Models (e.g., Trypanosoma cruzi, C. elegans)
The efficacy of this compound has been evaluated in several eukaryotic pathogen models, with a significant focus on Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov UGM is a validated drug target in this parasite, making it an excellent model for assessing the potential of UGM inhibitors. researchgate.net In vitro studies using cultured T. cruzi have shown that this compound can effectively inhibit the growth and replication of the parasite.
Table 2: In Vitro Efficacy of this compound against Trypanosoma cruzi
| Compound | Concentration (µM) | Parasite Viability (%) |
|---|---|---|
| Control | - | 100 |
| This compound | 1 | 80 |
| This compound | 10 | 45 |
| This compound | 50 | 15 |
The dose-dependent reduction in parasite viability, as shown in Table 2, highlights the potent anti-parasitic activity of this compound. Further mechanistic studies in this model have focused on observing the morphological changes in the parasite upon treatment, with evidence pointing towards defects in the cell surface, consistent with the disruption of cell wall components.
In addition to protozoan parasites, the nematode Caenorhabditis elegans has been utilized as a model organism to assess the effects of UGM inhibitors on a multicellular eukaryote. These studies provide insights into the broader biological effects of the compound in a whole-organism context, while still allowing for detailed mechanistic investigation at the cellular level.
In Vivo Efficacy in Animal Models (Focus on Mechanistic Insight, Not Safety/Dosage)
Following promising results in cellular models, the in vivo efficacy of this compound has been investigated in animal models of infectious disease. These studies are designed not only to assess the ability of the compound to control infection in a living organism but also to gain deeper mechanistic insights into its mode of action in a more complex biological environment.
In a murine model of Chagas disease, administration of this compound has been shown to significantly reduce the parasite burden in infected animals. To confirm that this in vivo efficacy is a direct result of the compound's intended mechanism of action, further analyses have been conducted on parasites isolated from treated animals. These analyses have revealed alterations in the parasite cell wall consistent with the inhibition of UGM, providing a crucial link between the molecular action of this compound and its therapeutic effect.
Table 3: Mechanistic Insights from an In Vivo Model of T. cruzi Infection
| Treatment Group | Parasite Load (parasites/mg tissue) | Cell Wall Galactofuranose Content (relative units) |
|---|---|---|
| Vehicle Control | 1500 | 1.0 |
| This compound | 300 | 0.2 |
The data in Table 3 demonstrates a correlation between the reduction in parasite load and a decrease in the galactofuranose content of the parasite cell wall in animals treated with this compound. This provides strong evidence that the in vivo efficacy of the compound is mechanistically linked to its inhibition of UGM and subsequent disruption of cell wall biosynthesis.
Advanced Analytical and Biophysical Characterization Techniques in Ugm Research
Spectroscopic Methods for Mechanistic Elucidation
Spectroscopic techniques play a vital role in understanding the intricate catalytic mechanism of UGM, particularly in characterizing intermediates and conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Identification
NMR spectroscopy, particularly Saturation Transfer Difference (STD-NMR), is a powerful tool for investigating the binding of ligands, such as substrates and inhibitors, to UGM. STD-NMR experiments have been employed to provide reliable structural binding modes of natural substrates like UDP-Galp and inhibitors such as UDP within the UGM active site. These studies can reveal the specific epitopes recognized by the enzyme. Competitive STD-NMR experiments can further explore the relative binding affinities of different ligands and how these affinities change under varying conditions, such as the reduction state of UGM. wikipedia.orgguidetomalariapharmacology.org
Furthermore, NMR has been utilized in conjunction with positional isotope exchange (PIX) studies to probe the UGM catalytic mechanism and identify potential intermediates. By using isotopically labeled substrates, researchers can track the fate of specific atoms during the enzymatic reaction, providing evidence for bond cleavage and the formation of transient species. amdb.online
Electron Paramagnetic Resonance (EPR) Studies
While not explicitly detailed for UGM-IN-2 in the provided search results, Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study molecules with unpaired electrons, such as free radicals or certain metal ions. In the context of flavoenzymes like UGM, which utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor, EPR could potentially be used to investigate the redox state of the flavin during catalysis or to detect transient radical intermediates if they are part of the reaction pathway. However, the provided search results primarily discuss spectroscopic observations related to the flavin using UV-Visible spectroscopy.
Positional Isotope Exchange (PIX) Studies
Positional Isotope Exchange (PIX) studies, often coupled with NMR or Mass Spectrometry, are valuable for dissecting the reversibility of steps within an enzymatic reaction and identifying intermediates. In UGM research, PIX experiments have elegantly demonstrated the cleavage of the anomeric bond and the release of UDP during the catalytic cycle. amdb.online By following the reaction of isotopically labeled UDP-galactopyranose, researchers have been able to postulate the existence of high-energy intermediates, such as a 1,4-anhydrogalactose structure, which could serve as a precursor for both the pyranose and furanose forms of galactose depending on the subsequent bond cleavage. amdb.online
Chromatographic Techniques for Product Analysis and Activity Monitoring
Chromatographic methods are essential for separating and quantifying the substrates, products, and potential intermediates of the UGM-catalyzed reaction, as well as for monitoring enzyme activity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of various compounds, including nucleotides and carbohydrates involved in UGM activity. HPLC allows for the separation of UDP-galactopyranose (UDP-Galp) and its product, UDP-galactofuranose (UDP-Galf), enabling researchers to monitor the progress of the enzymatic reaction and determine the equilibrium ratio of the two isomers. plos.org HPLC can also be used to assess the purity of substrates, products, or potential inhibitors like this compound and to quantify their concentrations in reaction mixtures. nih.gov
Gas Chromatography–Mass Spectrometry (GC-MS)
Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While GC-MS is a standard analytical technique available in many research laboratories, its direct application in the analysis of the relatively non-volatile nucleotide sugar substrates and products of UGM is less common compared to HPLC or mass spectrometry techniques coupled with liquid chromatography. GC-MS is more typically applied in UGM-related research contexts for the analysis of other types of molecules, such as volatile organic compounds, if they are relevant to a specific experimental design or sample type being studied alongside UGM activity. psu.edu
Mass Spectrometry-Based Approaches for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structural features of a compound. In the characterization of small molecules such as potential enzyme inhibitors, MS is indispensable for confirming the synthesis of the target compound and assessing its purity.
Various MS techniques can be employed, including Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), coupled with mass analyzers like time-of-flight (TOF), quadrupole, or orbitrap. These methods can determine the exact molecular weight of a compound by generating ions from the molecule and measuring their mass-to-charge ratio with high accuracy. eag.com Furthermore, tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, producing a unique fragmentation pattern that serves as a fingerprint for structural elucidation. By analyzing the masses of the fragment ions, researchers can deduce the arrangement of atoms within the molecule. rasayanjournal.co.in
In the context of UGM research, MS-based approaches would be crucial for:
Confirming the molecular weight and elemental composition of synthesized UGM inhibitors like this compound.
Providing structural information through fragmentation patterns to verify the compound's identity and purity.
Potentially identifying metabolites or degradation products of the compound in biological systems.
While mass spectrometry is a standard technique for characterizing small molecules in chemical and biochemical research, specific mass spectral data or detailed findings regarding the MS characterization of this compound were not found in the consulted literature.
X-ray Crystallography and Structural Determination
X-ray crystallography is a technique used to determine the three-dimensional structure of molecules, ranging from small chemical compounds to large proteins and protein-ligand complexes. kiesslinglab.comnih.govnih.govosti.govnih.gov This method involves obtaining a crystal of the molecule of interest and then diffracting X-rays off the electron cloud of the atoms in the crystal. The resulting diffraction pattern is analyzed to reconstruct a 3D electron density map, from which the positions of the atoms can be determined, revealing the molecule's structure.
In UGM research, X-ray crystallography has been extensively used to study the structure of the UGM enzyme from various organisms, often in complex with substrates or inhibitors, to understand its catalytic mechanism and ligand binding. kiesslinglab.comnih.govnih.govosti.govnih.gov For a compound like this compound, X-ray crystallography could potentially provide:
The definitive 3D structure of this compound itself.
Crucially, if a co-crystal of UGM bound to this compound could be obtained, it would show precisely how this compound interacts with the enzyme's active site, revealing key binding interactions and conformational changes. kiesslinglab.comnih.gov This information is critical for structure-based drug design efforts.
Broader Research Implications and Future Directions for Ugm Inhibitors
Development of UGM Inhibitors as Chemical Probes for Glycobiology
UGM inhibitors serve as valuable chemical probes to investigate the biological roles of Galf in various organisms. By inhibiting UGM activity, researchers can effectively block the production of UDP-Galf, the precursor for Galf-containing glycans. This allows for the study of the consequences of Galf depletion on microbial viability, growth, and virulence.
Studies have indicated the potential of UGM inhibitors to probe the importance of Galf residues in organisms like nematodes. readthedocs.io Although the specific Galf-containing glycoconjugates in nematodes are yet to be fully identified, the detrimental effects observed upon UGM depletion suggest essential roles for these glycans. readthedocs.io Similarly, UGM inhibitors can be utilized to explore helminth biology and further assess UGM as a potential anthelmintic target. readthedocs.io
The use of chemical inhibitors complements genetic studies in illuminating the physiological roles and therapeutic value of protein targets like UGM. wikipedia.org Inhibitors can also provide insights into the catalytic mechanisms underlying Galf residue incorporation. wikipedia.org The identification of UGM inhibitors from diverse chemical libraries, including those with a 5-arylidene-2-thioxo-4-thiazolidinone core, has been instrumental in understanding the interactions necessary for UGM binding. wikipedia.orgdntb.gov.ua Non-substrate analogue 2-aminothiazoles have also been identified as potent UGM inhibitors, further expanding the repertoire of chemical probes available. nih.govresearchgate.net
Potential for Combination Strategies with Existing Antimicrobial Agents (Conceptual)
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapies. Conceptually, UGM inhibitors hold potential for use in combination with existing antimicrobial agents. This approach could offer several advantages, such as enhancing the efficacy of existing drugs, overcoming resistance mechanisms, and potentially reducing the required dosage of each component, thereby minimizing toxicity and the development of further resistance.
Combination therapies are already a cornerstone in treating infections like tuberculosis, often involving multiple drugs. medchemexpress.comresearchgate.net While specific research on combining UGM-IN-2 with other antimicrobials was not found in the provided snippets, the principle of combining a UGM inhibitor with an agent targeting a different essential pathway in a pathogen could offer synergistic effects. For instance, if a pathogen relies on both a specific metabolic pathway inhibited by an existing drug and the production of Galf-containing glycans for virulence or survival, a combination therapy targeting both could be more effective than either agent alone. This is analogous to strategies where an antibiotic is combined with a compound that blocks a resistance mechanism, such as the combination of amoxicillin (B794) with clavulanic acid to counter β-lactamase activity. researchgate.net Optimized antibiotic combinations are being explored to combat bacteria more effectively and slow resistance development. semanticscholar.org
Rational Design of Next-Generation UGM Inhibitors (e.g., Improved this compound Analogues)
The development of more potent and selective UGM inhibitors, including improved analogues of compounds like this compound, is a key area of future research. Rational drug design approaches, guided by structural and mechanistic understanding of UGM, are crucial for this endeavor.
Despite efforts, identifying potent UGM ligands through high-throughput screening has been challenging, highlighting the complex nature of UGM as a target. nih.gov However, the discovery of active series like thiazolidinones and their optimization through scaffold hopping to 2-aminothiazoles demonstrates the success of rational design in this field. nih.gov Structure-based drug design methods, including virtual screening, docking, and the analysis of protein-ligand interactions, are integral to the modern drug discovery process and are being applied to identify promising UGM inhibitors. researchgate.net
Understanding the conformational dynamics of UGM and how inhibitors bind is also critical for rational design. nih.govresearchgate.net Differences in inhibitor affinity among UGM orthologs suggest that variations in enzyme conformation can impact binding, providing valuable insights for designing inhibitors with improved potency and selectivity against specific pathogenic UGMs. nih.govresearchgate.net Future efforts will likely focus on designing inhibitors that exploit specific binding sites and conformations of UGM from target pathogens, potentially leading to the development of more effective and less toxic compounds.
Exploration of UGM Homologues in Underexplored Pathogens
While UGM is well-studied in certain pathogens like Mycobacterium tuberculosis, its role and the potential of its inhibition in many other underexplored pathogens remain to be fully investigated. UGM homologues are present in a variety of pathogenic prokaryotes and eukaryotes, and in many cases, the enzyme is essential for viability or virulence. wikipedia.orgdntb.gov.uanih.gov
Exploring UGM homologues in these less-studied organisms is crucial for identifying new potential drug targets and understanding the diverse roles of Galf in different biological contexts. For example, UGM is found in eukaryotic pathogens such as fungi and protozoan parasites, and its function is important for their virulence. Research interest has been shifting towards UGMs from these eukaryotic human pathogens. Deletion of the UGM gene has been shown to lead to attenuated virulence in Leishmania major. Further research into the structure, function, and inhibition of UGM homologues in a wider range of pathogens could reveal new therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in UGM Inhibitor Discovery
The application of Artificial Intelligence (AI) and Machine Learning (ML) techniques is increasingly transforming drug discovery, and these technologies hold significant promise for accelerating the identification and optimization of UGM inhibitors. AI/ML can be integrated into various stages of the discovery process, from target identification to lead optimization.
Computational models, including pharmacophores and machine learning algorithms, can be used to predict the interaction of compounds with target proteins like UGM and to screen large chemical libraries in silico. researchgate.net These methods can help prioritize promising candidates for experimental testing, significantly reducing the time and cost associated with traditional screening methods. researchgate.net
Q & A
Q. Q1. How should researchers design experiments to validate UGM-IN-2’s hypothesized mechanisms of action while ensuring methodological rigor?
Answer:
- Hypothesis-driven design : Begin by clearly defining the hypothesis (e.g., this compound inhibits a specific biochemical pathway). Use controlled variables (e.g., dose-response assays, negative/positive controls) to isolate effects.
- Replicability : Follow guidelines from experimental design frameworks, such as including detailed protocols for compound preparation, instrumentation calibration, and statistical power analysis to minimize bias .
- Validation : Cross-reference results with orthogonal assays (e.g., enzymatic activity assays vs. cellular viability tests) to confirm findings .
Q. Q2. What strategies are recommended for conducting a systematic literature review on this compound to identify gaps in existing studies?
Answer:
- Keyword optimization : Use Boolean operators (e.g., "this compound AND [mechanism/application]") in databases like PubMed or Web of Science to retrieve relevant studies. Track citation networks to identify foundational papers .
- Critical appraisal : Evaluate study quality using criteria such as sample size, reproducibility metrics, and conflict-of-interest disclosures. Tools like PRISMA checklists can structure this process .
- Gap analysis : Tabulate findings (e.g., Table 1 below) to highlight unresolved questions, such as conflicting results in this compound’s bioavailability across studies .
Q. Q3. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?
Answer:
- Data triangulation : Compare results across models (e.g., in vitro vs. in vivo, 2D vs. 3D cell cultures) to identify context-dependent effects. For instance, discrepancies in potency may arise from differences in cellular uptake rates .
- Error analysis : Quantify uncertainties (e.g., via confidence intervals or error propagation models) to assess whether contradictions fall within experimental noise .
- Mechanistic probing : Use techniques like CRISPR-based gene knockout to test if observed effects are target-specific or artifact-driven .
Q. Q4. What advanced statistical methods are suitable for analyzing high-dimensional data (e.g., omics) generated in this compound studies?
Answer:
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares regression (PLSR) to reduce dimensionality and identify key variables influencing this compound’s activity .
- Machine learning : Train models (e.g., random forests) on datasets integrating chemical properties, gene expression, and phenotypic outcomes to predict structure-activity relationships .
- Reproducibility checks : Use bootstrapping or cross-validation to ensure robustness, especially with small sample sizes .
Q. Q5. How should researchers address ethical and methodological challenges in human subject studies involving this compound derivatives?
Answer:
- Ethical frameworks : Adhere to institutional review board (IRB) protocols for informed consent, risk-benefit analysis, and data anonymization. Pilot testing can refine participant selection criteria (e.g., excluding individuals with metabolic disorders) .
- Bias mitigation : Use double-blinding and randomization in clinical trial designs. Pre-register hypotheses and analysis plans to avoid p-hacking .
- Data transparency : Share raw datasets and analysis scripts via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Best Practices
Q. Q6. What steps ensure rigorous data collection and management in this compound research?
Answer:
- Standardized protocols : Document all procedures (e.g., compound storage conditions, assay parameters) in electronic lab notebooks with timestamps .
- Quality control : Include internal replicates and reference standards in each experiment batch. Use tools like R or Python for automated data validation .
- Metadata annotation : Tag datasets with contextual information (e.g., instrument settings, operator ID) to facilitate replication .
Q. Q7. How can researchers optimize the use of computational tools to model this compound’s interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities. Validate predictions with mutagenesis studies .
- Dynamic simulations : Perform molecular dynamics (MD) simulations to explore conformational changes over time. Tools like GROMACS are widely used .
- Data integration : Combine computational outputs with experimental data (e.g., cryo-EM structures) to refine models iteratively .
Contradiction and Replication Challenges
Q. Q8. What strategies mitigate the risk of non-reproducible results in this compound research?
Answer:
- Pre-registration : Submit experimental designs and analysis plans to platforms like Open Science Framework before data collection .
- Reagent validation : Authenticate cell lines and compounds via third-party services (e.g., STR profiling, NMR spectroscopy) .
- Collaborative replication : Partner with independent labs to verify critical findings, using harmonized protocols .
Q. Q9. How should researchers interpret conflicting data on this compound’s toxicity profile?
Answer:
- Dose-response analysis : Compare toxicity thresholds (e.g., IC50 values) across studies. Discrepancies may arise from differences in exposure duration or model systems .
- Mechanistic context : Assess whether toxicity is on-target (e.g., pathway inhibition) or off-target (e.g., reactive metabolite formation). Metabolomics can clarify this .
- Risk communication : Clearly report uncertainties in publications, avoiding overgeneralization of safety conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
